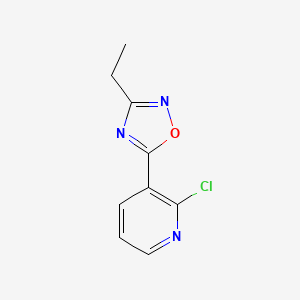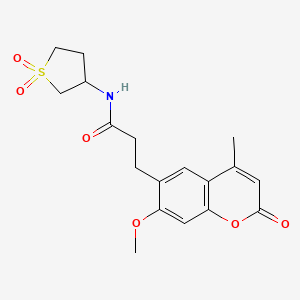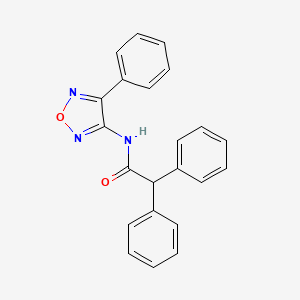![molecular formula C20H19F2N3OS B12210698 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B12210698.png)
3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a unique combination of fluorobenzyl, fluorophenyl, and tetrahydrofuran groups, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using corresponding fluorobenzyl and fluorophenyl halides.
Attachment of the Tetrahydrofuran Group: This step may involve the use of tetrahydrofuran derivatives under specific conditions to ensure the correct positioning on the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical studies due to its unique structure.
Medicine: Possible therapeutic applications, including antimicrobial, antifungal, or anticancer activities.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and fluorophenyl groups may enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simpler structure.
Fluconazole: A well-known antifungal agent with a triazole ring.
Voriconazole: Another antifungal with structural similarities.
Uniqueness
3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other triazoles.
Properties
Molecular Formula |
C20H19F2N3OS |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C20H19F2N3OS/c21-16-7-3-14(4-8-16)13-27-20-24-23-19(15-5-9-17(22)10-6-15)25(20)12-18-2-1-11-26-18/h3-10,18H,1-2,11-13H2 |
InChI Key |
MACGTAVINFBLBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2,5-Dimethyl-3-phenyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimidin-8-yl)ethyl]morpholine](/img/structure/B12210617.png)
![2-(4-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12210625.png)
![Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate](/img/structure/B12210629.png)


![5-[(4-Ethenylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12210646.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12210652.png)
![3-ethoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12210661.png)
![2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B12210673.png)
![4-(morpholin-4-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12210684.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12210688.png)

![2-methyl-N-[(2E)-5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12210704.png)

